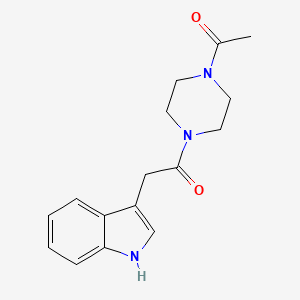![molecular formula C14H14BrNOS B7514739 N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide, also known as BRD0705, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4), which has been implicated in several diseases, including cancer and inflammation. In
作用机制
BRD4 is a protein that plays a role in the regulation of gene expression. It does this by binding to acetylated histones, which are proteins that package DNA in the nucleus. By binding to acetylated histones, BRD4 recruits other proteins that are involved in the regulation of gene expression. N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide inhibits the binding of BRD4 to acetylated histones, thus preventing the recruitment of other proteins and the regulation of gene expression.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer, N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the proliferation of cancer cells and induce cell death. In inflammation, N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the production of inflammatory cytokines. In cardiovascular disease, N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the formation of atherosclerotic plaques. Additionally, N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of using N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide in lab experiments is its specificity for BRD4. This allows researchers to study the effects of BRD4 inhibition without affecting other proteins that may have similar functions. Additionally, N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has a favorable pharmacokinetic profile, which allows for easy administration in animal models. One limitation of using N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide in lab experiments is its cost, which may be prohibitive for some researchers.
未来方向
There are several future directions for the study of N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide. One direction is the development of more potent and selective BRD4 inhibitors. This would allow for more specific targeting of BRD4 and potentially reduce the dose required for therapeutic efficacy. Another direction is the study of the effects of BRD4 inhibition in combination with other therapies, such as chemotherapy or immunotherapy. This may enhance the effectiveness of these therapies and reduce the development of resistance. Finally, the study of BRD4 inhibition in other diseases, such as neurological disorders, may provide new therapeutic opportunities.
合成方法
The synthesis of N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide involves the reaction of 2-bromobenzylamine with 3-methylthiophene-2-carboxylic acid. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in a scientific paper by Wang et al. (2016).
科学研究应用
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to have potential therapeutic applications in several diseases, including cancer, inflammation, and cardiovascular disease. In cancer, BRD4 has been found to play a role in the development and progression of several types of cancer, including breast, lung, and prostate cancer. Inhibition of BRD4 by N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the proliferation of cancer cells and induce cell death. In inflammation, BRD4 has been implicated in the regulation of inflammatory gene expression. Inhibition of BRD4 by N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the production of inflammatory cytokines. In cardiovascular disease, BRD4 has been found to play a role in the development of atherosclerosis. Inhibition of BRD4 by N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the formation of atherosclerotic plaques.
属性
IUPAC Name |
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS/c1-10-7-8-18-13(10)14(17)16(2)9-11-5-3-4-6-12(11)15/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVFNSPPEIHGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7514662.png)







![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)

![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)
![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)